2-Chloro-3-(methylsulfanyl)phenylboronic acid
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Overview
Description
2-Chloro-3-(methylsulfanyl)phenylboronic acid is an organoboron compound with the molecular formula C7H8BClO2S. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chlorine atom at the second position and a methylsulfanyl group at the third position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(methylsulfanyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-3-(methylsulfanyl)phenyl halide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(methylsulfanyl)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents such as dichloromethane.
Substitution: Nucleophiles like amines or thiols in the presence of a base and a suitable solvent.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-(methylsulfanyl)phenylboronic acid has several applications in scientific research:
Mechanism of Action
The primary mechanism of action for 2-Chloro-3-(methylsulfanyl)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or substituted alkene product . The methylsulfanyl group can also participate in various oxidation reactions, forming sulfoxides or sulfones .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(trifluoromethyl)phenylboronic acid: Similar structure but with a trifluoromethyl group instead of a methylsulfanyl group.
2-Chloro-3-(methylsulfanyl)phenylboronic acid pinacol ester: A pinacol ester derivative of the compound.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a methylsulfanyl group on the phenyl ring. This combination allows for diverse reactivity, making it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C7H8BClO2S |
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Molecular Weight |
202.47 g/mol |
IUPAC Name |
(2-chloro-3-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C7H8BClO2S/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,10-11H,1H3 |
InChI Key |
RILQTOBJNLYDJK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)SC)Cl)(O)O |
Origin of Product |
United States |
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